1-(3-Bromo-2-fluorophenyl)propan-2-ol
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Overview
Description
1-(3-Bromo-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-fluorobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for hydrolysis
Reagents: 3-bromo-2-fluorobenzaldehyde, ethylmagnesium bromide, water
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:
Catalytic hydrogenation: Using a palladium or platinum catalyst to reduce a precursor compound
Continuous flow synthesis: Employing automated systems to maintain consistent reaction conditions and improve yield
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: NaBH4 in methanol at 0°C to room temperature
Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures
Major Products Formed
Oxidation: 1-(3-Bromo-2-fluorophenyl)propan-2-one
Reduction: this compound (if starting from a ketone)
Substitution: 1-(3-Azido-2-fluorophenyl)propan-2-ol
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(3-Bromo-2-fluorophenyl)propan-2-ol can be compared with other similar compounds, such as:
1-(3-Bromo-2-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity
1-(3-Bromo-2-methylphenyl)propan-2-ol: Contains a methyl group instead of fluorine, potentially altering its physical and chemical properties
The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3 |
InChI Key |
SXKDBNOKSDWGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)Br)F)O |
Origin of Product |
United States |
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